(2-Ethoxyethoxy)acetic acid
Description
Overview of the Chemical Compound and its Significance in Contemporary Chemical Science Research
(2-Ethoxyethoxy)acetic acid is an organic compound classified as a carboxylic acid and an ether. Structurally, it features a terminal carboxylic acid group attached to a diethylene glycol monoethyl ether backbone. This structure imparts both hydrophilic (from the carboxyl and ether groups) and lipophilic (from the ethyl group) characteristics, making it soluble in water and some organic solvents.
In contemporary chemical science, the primary significance of this compound stems from its role as a major metabolite of several industrially important glycol ethers, namely 2-(2-ethoxyethoxy)ethanol (diethylene glycol monoethyl ether, DEGEE) and its corresponding acetate (B1210297) ester. nih.goveuropa.eu These parent compounds are used as solvents in a variety of products, and this compound is formed in the body following exposure. nih.gov Consequently, its detection and quantification in biological samples, such as urine, serve as a crucial biomarker for assessing human exposure to these glycol ethers in occupational and environmental health studies. nih.goveuropa.eu Beyond its role in toxicology and biomonitoring, the broader family of alkoxyethoxy acetic acids is explored in materials science and synthetic chemistry. For instance, related derivatives are used in the formulation of surfactants, nanoparticle stabilizers, and specialty inks. sigmaaldrich.comchemimpex.com
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C6H12O4 |
| Molecular Weight | 148.16 g/mol |
| CAS Number | 7743-94-4 |
| Appearance | Data not widely available; likely a liquid |
| Solubility | Soluble in water |
Data sourced from PubChem nih.gov and ChemicalBook. chemicalbook.com
Historical Context of Research on Glycol Ethers and their Carboxylic Acid Derivatives
Research into this compound is intrinsically linked to the history of its parent compounds, the glycol ethers. Glycol ethers are a class of solvents first commercialized in the 1920s. The name "Cellosolve" was registered as a trademark in the United States in 1924 by the Carbide & Carbon Chemicals Corporation for solvents used with resins and cellulose (B213188) esters. wikipedia.org This family of chemicals grew to include numerous compounds valued for their excellent solvent properties, combining the characteristics of ethers and alcohols. wikipedia.org
Glycol ethers are broadly categorized into two main types: the E-series, derived from ethylene (B1197577) oxide, and the P-series, derived from propylene (B89431) oxide. wikipedia.org this compound is a derivative of an E-series glycol ether. nih.goveuropa.eu Over the past several decades, extensive research has highlighted differences in the toxicological profiles of these two series. researchgate.net Studies historically indicated that certain E-series glycol ethers and their metabolites, which include the alkoxy acetic acids, were associated with adverse health effects. researchgate.netnih.gov This led to a significant shift in industrial applications over the last 30 years, with a trend towards replacing low molecular weight E-series glycol ethers with their P-series counterparts where technologically feasible. researchgate.netnih.gov This historical evolution has driven much of the scientific inquiry into compounds like this compound, focusing on their role as metabolic indicators of exposure to the remaining uses of E-series solvents.
Foundational Research Areas Pertaining to this compound
Academic and industrial research concerning this compound has been concentrated in a few key areas:
Metabolic Fate and Biomonitoring: The most prominent area of research has been its identification as a biological marker. Seminal studies in the 1970s identified this compound as an unusual compound in the gas chromatographic analysis of urinary organic acids from patients. nih.gov It was determined that the compound was not a result of a metabolic disorder but was rather formed endogenously from an exogenous precursor, identified as 2-(2-ethoxyethoxy)ethanol. nih.gov This established the compound as a key biomarker for monitoring human exposure to certain industrial solvents. europa.eu
Analytical Method Development: Following its identification as a biomarker, a significant focus of research has been the development of robust and sensitive analytical methods for its detection and quantification. These methods are essential for occupational health surveillance and toxicological studies. Gas chromatography coupled with mass spectrometry (GC/MS) is a commonly used technique to characterize and measure the compound in urine samples. nih.govcdc.gov Research in this area involves optimizing sample preparation, including extraction and derivatization steps, to ensure accurate analysis. cdc.gov
Chemical Synthesis and Derivatives: While much of the focus is on its role as a metabolite, this compound and its structural analogs are also relevant in synthetic organic chemistry. The synthesis of related compounds, such as 2-(2-(2-Aminoethoxy)ethoxy)acetic acid, has been a subject of investigation. google.comgoogle.com These derivatives are valuable as flexible, hydrophilic linkers (often referred to as PEG linkers) in the fields of bioconjugate chemistry and drug delivery. google.com The synthesis methods often involve multi-step processes starting from precursors like 2-[2-(2-chloroethoxy)ethoxy]-ethanol. google.com
Table 2: Summary of Key Research Findings
| Research Area | Key Finding | Significance |
|---|---|---|
| Metabolism | Identified as a major urinary metabolite of 2-(2-ethoxyethoxy)ethanol. nih.gov | Established its utility as a biomarker for assessing exposure to specific glycol ether solvents. |
| Analytical Chemistry | Development of GC/MS methods for quantification in urine. nih.govcdc.gov | Enabled accurate and reliable biomonitoring for occupational and environmental health. |
| Synthetic Chemistry | Synthesis of amino-derivatives for use as PEG linkers. google.comgoogle.com | Provides tools for advanced applications in biotechnology and pharmaceutical development. |
Scope and Objectives of Academic Inquiry on this compound within Chemical Disciplines
The scope of academic inquiry into this compound spans several chemical disciplines, each with distinct objectives.
In Analytical and Environmental Chemistry: The primary objective is to refine and validate methods for detecting this compound in complex biological and environmental matrices. Researchers aim to lower detection limits, improve accuracy, and develop high-throughput methods for large-scale population studies. The overarching goal is to provide reliable tools for assessing the extent of human exposure to parent glycol ethers and understanding their environmental fate. habitablefuture.org
In Organic and Medicinal Chemistry: The focus is on the synthesis and application of its derivatives. The objective is to design and create novel molecules, such as protected amino-acid analogs, that can be used as spacers or linkers in the synthesis of peptides, proteins, and drug-conjugates. google.comwipo.int Researchers in this field explore how the unique physicochemical properties of the (2-Ethoxyethoxy)acetyl moiety can be leveraged to improve the solubility, stability, and biological activity of larger molecules.
In Toxicology and Biochemistry: The objective is to understand the metabolic pathways leading to the formation of this compound from its precursors. europa.eu While this article excludes detailed toxicological profiles, a fundamental biochemical objective is to identify the enzymes responsible for the oxidation of 2-(2-ethoxyethoxy)ethanol to its corresponding carboxylic acid. This knowledge is crucial for building accurate pharmacokinetic models that predict metabolite levels based on exposure scenarios.
Structure
3D Structure
Properties
IUPAC Name |
2-(2-ethoxyethoxy)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O4/c1-2-9-3-4-10-5-6(7)8/h2-5H2,1H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVLQKFRSMSHJIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20228143 | |
| Record name | (2-Ethoxyethoxy)acetic acid | |
| Source | EPA DSSTox | |
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Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7743-94-4, 220622-96-8 | |
| Record name | 2-(2-Ethoxyethoxy)acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7743-94-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | (2-Ethoxyethoxy)acetic acid | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007743944 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Poly(oxy-1,2-ethanediyl), .alpha.-(carboxymethyl)-.omega.-hydroxy-, C12-14-alkyl ethers | |
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| Record name | (2-Ethoxyethoxy)acetic acid | |
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| Record name | Poly(oxy-1,2-ethanediyl), α-(carboxymethyl)-ω-hydroxy-, C12-14-alkyl ethers | |
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| Record name | 2-(2-ethoxyethoxy)acetic acid | |
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Chemical Reactivity and Mechanistic Studies of 2 Ethoxyethoxy Acetic Acid
Investigations into Oxidation Reactions of the Ethoxy Moiety
(2-Ethoxyethoxy)acetic acid can undergo oxidation reactions, potentially forming corresponding carboxylic acids or aldehydes. Common oxidizing agents used for such transformations include potassium permanganate (B83412) and chromium trioxide. The specific oxidation of the ethoxy moiety would involve the cleavage of C-H bonds on the ethyl group or the ether linkages, a complex process that depends heavily on the chosen oxidant and reaction conditions. For instance, in related derivatives like [2-(2-aminoethoxy)ethoxy] acetic acid (AEEA), oxidation of a precursor alcohol using Jones reagent is a key step in its synthesis, converting the alcohol to a carboxylic acid. google.comgoogle.com This highlights the susceptibility of the molecule's backbone to oxidative transformation under specific synthetic protocols.
Studies on the Reduction Reactions of the Carboxylic Acid Functionality
The carboxylic acid group of this compound is susceptible to reduction, typically converting it into a primary alcohol. britannica.com This transformation requires a powerful reducing agent, with lithium aluminum hydride (LiAlH₄) being the most common and effective choice. britannica.comchemguide.co.uklibretexts.org Weaker reducing agents, such as sodium borohydride (B1222165) (NaBH₄), are not sufficiently reactive to reduce carboxylic acids. chemguide.co.uklibretexts.org
| Reducing Agent | Chemical Formula | Reactivity with Carboxylic Acids | Typical Product |
|---|---|---|---|
| Lithium Aluminum Hydride | LiAlH₄ | High (Effective) | Primary Alcohol |
| Sodium Borohydride | NaBH₄ | Low (Ineffective) | No reaction |
| Diborane | B₂H₆ | High (Effective) | Primary Alcohol |
Analysis of Substitution Reactions along the Ether Chain
The ether chain of this compound and its precursors can participate in nucleophilic substitution reactions. These reactions are crucial in the synthesis of derivatives where the terminal groups are modified. For example, a common precursor, 2-[2-(2-chloroethoxy)ethoxy]-ethanol, undergoes substitution reactions to build more complex molecules. google.com In one synthetic pathway, the terminal chloride is converted into an iodide by heating with sodium iodide, which is a better leaving group. google.com Subsequently, the iodide is displaced by a phthalimido group via reaction with potassium phthalimide. google.com Another documented substitution involves converting the chloro-precursor into an azide (B81097) using sodium azide in N,N-dimethylformamide (DMF). google.com These examples demonstrate the reactivity of the carbon-halogen bond in precursors, allowing for the introduction of various functional groups onto the ethoxyethoxy backbone.
Reaction Kinetics and Thermodynamic Analysis of Transformations
While specific kinetic and thermodynamic data for transformations of this compound are not extensively detailed in readily available literature, analysis of simpler, structurally related compounds provides insight. For instance, thermochemical data for the gas-phase protonation of ethoxyacetic acid has been documented by the National Institute of Standards and Technology (NIST). nist.gov This reaction involves the addition of a hydrogen cation to the molecule.
| Reaction | Quantity | Value | Units |
|---|---|---|---|
| C₄H₈O₃ + H⁺ = C₄H₉O₃⁺ | ΔrH° | -867.3 | kJ/mol |
| ΔrG° | -834.3 | kJ/mol |
Note: Data is for the related compound Ethoxyacetic Acid (C₄H₈O₃). ΔrH° refers to the standard enthalpy of reaction, and ΔrG° refers to the standard Gibbs free energy of reaction.
This data indicates that the protonation of the smaller analogue is a highly exothermic and spontaneous process in the gas phase. Such fundamental thermodynamic properties are essential for understanding reaction feasibility and energy changes during chemical processes.
Computational Chemistry Approaches to Elucidating Reaction Mechanisms
Computational chemistry provides powerful tools for investigating reaction mechanisms, transition states, and potential energy surfaces. While specific computational studies focusing on the reaction mechanisms of this compound are not prominent in the searched literature, the methodologies are widely applied to similar organic molecules. For example, computational studies on the decomposition and reaction of ethanol (B145695) have been used to identify transition states and calculate reaction barriers, providing detailed mechanistic insights. researchgate.net These approaches, often employing Density Functional Theory (DFT) or high-level ab initio methods like Gaussian-2 (G2), could be applied to this compound to model its oxidation, reduction, and substitution reactions, thereby elucidating the precise pathways and energetic profiles of these transformations.
Role of this compound as a Chemical Intermediate in Complex Syntheses
Derivatives of this compound are valuable chemical intermediates, often used as flexible, hydrophilic linkers or spacers in the synthesis of more complex molecules. google.com The amino-derivative, [2-(2-aminoethoxy)ethoxy]acetic acid (AEEA), is particularly significant in bioconjugation and pharmaceutical development. chemicalbook.com
Key applications as an intermediate include:
Peptide and PNA Synthesis : AEEA and its protected forms (e.g., Fmoc-AEEA) are incorporated into peptides and peptide nucleic acids (PNAs). chemicalbook.comgoogle.com The oligoether chain acts as a PEG-like spacer, which can improve the solubility and pharmacokinetic properties of the resulting biomolecule. google.com
Resin Development : AEEA derivatives are used to synthesize polystyrene-polyethylene glycol-like (PPL) resins, which possess excellent swelling characteristics and are used in solid-phase synthesis. google.comgoogle.com
Drug Design : The bifunctional nature of AEEA (containing both an amine and a carboxylic acid) makes it an excellent building block for connecting different molecular fragments, such as in the development of PROTACs or other complex therapeutic agents.
Nanoparticle Functionalization : The related methoxy-derivative, [2-(2-methoxyethoxy)ethoxy]acetic acid, is used as a ligand to stabilize colloidal nanoparticles of copper and other materials, which has applications in creating biocompatible systems. sigmaaldrich.com
Material Science : This same methoxy-derivative has been investigated for its role in formulating ceramic-filled inks for 3D inkjet printing, where it helps improve the stability and printability of the ink.
The synthesis of these important derivatives often starts from precursors like 2-[2-(2-chloroethoxy)ethoxy]-ethanol, underscoring the role of the core this compound structure as a foundational scaffold in multi-step synthetic sequences. google.com
Advanced Analytical Methodologies for 2 Ethoxyethoxy Acetic Acid
Chromatographic Techniques for Separation and Quantification in Complex Matrices
Chromatographic methods are central to the analysis of (2-Ethoxyethoxy)acetic acid, providing the necessary selectivity and sensitivity to distinguish it from other components in intricate samples such as biological fluids and environmental extracts.
Gas Chromatography-Mass Spectrometry (GC-MS) Method Development and Validation
Gas chromatography-mass spectrometry (GC-MS) stands as a powerful technique for the analysis of volatile and semi-volatile compounds. However, due to the low volatility of this compound, a derivatization step is essential to convert it into a more volatile form suitable for GC analysis. researchgate.net
Method Development:
A common and effective derivatization strategy is silylation, which involves replacing the active hydrogen of the carboxylic acid group with a trimethylsilyl (B98337) (TMS) group. researchgate.net This is typically achieved by reacting the dried sample extract with a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often in the presence of a catalyst like trimethylchlorosilane (TMCS). nih.gov The resulting TMS ester of this compound is significantly more volatile and exhibits improved chromatographic behavior. nih.gov
The GC-MS analysis of the derivatized compound is typically performed on a non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column. The temperature program is optimized to ensure good separation from other matrix components and potential interferences. An example of a temperature program could start at a low temperature (e.g., 50-70°C) and ramp up to a final temperature of around 250-300°C. nih.gov Mass spectrometric detection is often carried out in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity, monitoring characteristic ions of the TMS derivative of this compound. nih.gov
Validation:
Table 1: Representative GC-MS Validation Parameters for Glycol Ether Metabolites
| Validation Parameter | Typical Performance |
|---|---|
| Linearity (R²) | > 0.99 |
| Limit of Detection (LOD) | 0.1 - 5 µg/mL |
| Limit of Quantification (LOQ) | 0.3 - 15 µg/mL |
| Accuracy (Recovery) | 85 - 115% |
| Precision (RSD) | < 15% |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications and Optimization
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers high sensitivity and specificity for the analysis of non-volatile and polar compounds like this compound, often without the need for derivatization. epa.govnih.gov This makes it a preferred method for the direct analysis of this compound in aqueous and biological samples.
Applications:
LC-MS/MS is widely applied for the determination of this compound in various matrices, including environmental water samples and biological fluids like urine and plasma. epa.govresearchgate.net Its ability to handle complex matrices with minimal sample preparation makes it suitable for biomonitoring studies and environmental risk assessment.
Optimization:
The optimization of an LC-MS/MS method involves several key parameters:
Chromatographic Separation: Reversed-phase chromatography is commonly used, employing a C18 column to separate the analyte from other sample components. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with the addition of a modifier such as formic acid or acetic acid to improve peak shape and ionization efficiency. nih.gov A gradient elution is often used to achieve optimal separation in a reasonable time frame.
Mass Spectrometric Detection: Electrospray ionization (ESI) is the most common ionization technique for this type of analyte, typically operated in the negative ion mode to detect the deprotonated molecule [M-H]⁻. researchgate.net The optimization of MS parameters includes the tuning of the ion source settings (e.g., spray voltage, gas flows, and temperature) and the collision energy for the fragmentation of the precursor ion in the collision cell to produce characteristic product ions for selected reaction monitoring (SRM). epa.gov
Table 2: Example LC-MS/MS Parameters for the Analysis of Ethoxylated Compounds
| Parameter | Typical Setting |
|---|---|
| LC Column | C18 (e.g., 100 mm x 2.1 mm, 3.5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| Monitored Transition | Precursor Ion → Product Ion (specific to the analyte) |
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Profiling
High-performance liquid chromatography (HPLC) with ultraviolet (UV) detection is a robust and widely used technique for the purity assessment of chemical substances and for profiling related impurities. frontiersin.org While this compound lacks a strong chromophore for highly sensitive UV detection, HPLC can still be effectively used for analyzing the compound at higher concentrations, such as in bulk material or formulated products.
For purity assessment, a reversed-phase HPLC method is typically developed. A C18 column is a common choice, with a mobile phase consisting of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier like acetonitrile or methanol. frontiersin.org The pH of the mobile phase is an important parameter to control the retention and peak shape of the acidic analyte. Detection is usually performed at a low UV wavelength (e.g., 200-210 nm) where the carboxylic acid group exhibits some absorbance.
Impurity profiling involves the separation and identification of any related substances present in the sample. This can include starting materials, by-products from the synthesis, or degradation products. A well-developed HPLC method should be able to separate the main component from all potential impurities. Gradient elution is often necessary to resolve impurities with a wide range of polarities. The identification of unknown impurities may require the use of a mass spectrometric detector coupled to the HPLC (HPLC-MS). frontiersin.org
Capillary Electrophoresis Techniques (if applicable)
Capillary electrophoresis (CE) is a high-resolution separation technique that is well-suited for the analysis of small, charged molecules like carboxylic acids. researchgate.netchromatographyonline.comiaea.org Although specific applications for this compound are not extensively documented, the principles of CE suggest its applicability for the analysis of this compound.
Capillary Zone Electrophoresis (CZE):
In its simplest form, capillary zone electrophoresis (CZE), ions are separated based on their charge-to-size ratio in a fused-silica capillary filled with a background electrolyte (BGE). For the analysis of this compound, which is an anion at neutral or basic pH, the separation would typically be performed with a reversed electroosmotic flow (EOF) or in a capillary with a modified surface to suppress the EOF. Indirect UV detection is a common approach for analytes that lack a strong chromophore. chromatographyonline.com This involves adding a chromophoric compound to the BGE that has a similar electrophoretic mobility to the analyte. The analyte displaces the chromophore, leading to a decrease in absorbance as it passes the detector. researchgate.net
The development of a CZE method would involve optimizing the composition of the BGE (e.g., type of buffer, pH, and concentration of the chromophore) and the applied voltage to achieve the desired separation and analysis time. iaea.org
Spectroscopic Approaches for Structural Elucidation and Confirmation
Spectroscopic techniques are indispensable for the unambiguous identification and structural confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Chemical Shifts
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing detailed information about the chemical environment of individual atoms. Both proton (¹H) and carbon-13 (¹³C) NMR are used for the structural confirmation of this compound.
While a publicly available, fully assigned NMR spectrum for this compound is not readily found, the chemical shifts can be reliably predicted based on the analysis of structurally similar compounds. The following tables provide estimated chemical shifts for the protons and carbons in this compound.
Table 3: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| CH₃-CH₂-O- | ~1.2 | Triplet |
| CH₃-CH₂-O- | ~3.5 | Quartet |
| -O-CH₂-CH₂-O- | ~3.6 - 3.7 | Multiplet |
| -O-CH₂-COOH | ~4.1 | Singlet |
| -COOH | Variable (typically >10) | Singlet (broad) |
Note: Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) and can vary depending on the solvent used.
Table 4: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
|---|---|
| CH₃- | ~15 |
| CH₃-CH₂-O- | ~66 |
| -O-CH₂-CH₂-O- | ~69 - 71 |
| -O-CH₂-COOH | ~68 |
| -COOH | ~172 |
Note: Chemical shifts are referenced to tetramethylsilane (TMS) and can vary depending on the solvent used.
Mass Spectrometry for Accurate Mass and Fragmentation Pattern Analysis
Mass spectrometry (MS) is an indispensable tool for the structural elucidation and confirmation of this compound. When coupled with chromatographic techniques like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), it provides high sensitivity and specificity.
Accurate Mass Analysis: High-resolution mass spectrometry (HRMS) provides the accurate mass of the molecular ion, which is fundamental for determining the elemental composition. The monoisotopic mass of underivatized this compound (C₆H₁₂O₄) is 148.07356 Da uni.lu. For its common trimethylsilyl (TMS) derivative (C₉H₂₀O₄Si), the calculated exact mass is 220.11308565 Da nih.gov. This level of mass accuracy allows for confident identification and differentiation from other compounds with the same nominal mass.
Key fragmentation pathways for this compound would likely include:
Alpha-cleavage: Cleavage of bonds adjacent to the ether oxygen atoms and the carbonyl group is expected.
Loss of functional groups: For short-chain carboxylic acids, characteristic losses include the hydroxyl radical (M-17) and the carboxyl group (M-45) libretexts.orgyoutube.com.
McLafferty rearrangement: This can occur if the alkyl chain length allows for the characteristic six-membered ring transition state.
For the trimethylsilyl (TMS) derivative , which is more amenable to GC-MS analysis, mass spectral data is available. The fragmentation is influenced by the presence of the TMS group. A characteristic peak for TMS derivatives is often seen at m/z 73, corresponding to the [(CH₃)₃Si]⁺ ion.
| m/z | Relative Intensity | Plausible Fragment Ion | Reference |
|---|---|---|---|
| 73 | 100.00 | [(CH₃)₃Si]⁺ | nih.gov |
| 103 | 33.40 | [CH₂=O-Si(CH₃)₃]⁺ or [CH₃CH₂OCH₂CH₂O]⁺ | nih.gov |
| 205 | 28.90 | [M - CH₃]⁺ | nih.gov |
Infrared and Raman Spectroscopy for Functional Group Identification
Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are powerful for identifying the functional groups present in a molecule. These methods provide complementary information for the structural confirmation of this compound.
Infrared (IR) Spectroscopy: IR spectroscopy excels at identifying polar functional groups. The key functional groups in this compound are the carboxyl group (-COOH) and the ether linkages (C-O-C).
O-H Stretch: The hydroxyl group of the carboxylic acid gives rise to a very broad and strong absorption band in the region of 3300-2500 cm⁻¹. This broadness is a result of hydrogen bonding libretexts.org.
C=O Stretch: The carbonyl group in the carboxylic acid produces a very strong and sharp absorption band typically found between 1700 and 1725 cm⁻¹ libretexts.org.
C-O Stretch: The molecule contains two types of C-O bonds. The C-O stretch from the carboxylic acid appears in the 1320-1210 cm⁻¹ region. The ether C-O-C linkages produce strong absorption bands in the fingerprint region, typically around 1150-1085 cm⁻¹ nist.gov.
Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, it can be used to confirm the C-C backbone and provide complementary information on the carbonyl and ether groups. While the O-H stretch is typically weak in Raman spectra, the C=O stretch provides a distinct band elsevierpure.com.
| Functional Group | Vibrational Mode | Typical IR Frequency (cm⁻¹) | IR Intensity | Typical Raman Frequency (cm⁻¹) | Raman Intensity |
|---|---|---|---|---|---|
| Carboxylic Acid (O-H) | Stretching | 3300 - 2500 | Strong, Very Broad | 3300 - 2500 | Weak |
| Alkyl (C-H) | Stretching | 2990 - 2850 | Medium to Strong | 2990 - 2850 | Strong |
| Carbonyl (C=O) | Stretching | 1725 - 1700 | Strong | 1725 - 1700 | Medium |
| Carboxylic Acid (C-O) | Stretching | 1320 - 1210 | Medium | 1320 - 1210 | Weak |
| Ether (C-O-C) | Asymmetric Stretching | 1150 - 1085 | Strong | 1150 - 1085 | Medium |
Methodological Considerations for Analytical Robustness
Achieving robust and reliable analytical results for this compound requires careful consideration of several methodological factors, from sample preparation to data acquisition.
Internal Standard Selection and Application
The use of an internal standard (IS) is critical for accurate quantification, as it corrects for variations in sample extraction, derivatization efficiency, and instrument response. An ideal internal standard should be chemically similar to the analyte but distinguishable by the detector.
For the analysis of related alkoxyacetic acids, isotopically labeled analogs are the preferred choice but are not always commercially available. A common alternative is to use a structurally similar compound with a different chain length. For instance, in a validated method for the related compound (2-methoxyethoxy)acetic acid (MEAA) in urine, deuterated 2-butoxyacetic acid (d-BAA) was successfully used as an internal standard nih.govnih.gov. The deuteration provides a mass shift that allows it to be easily distinguished by a mass spectrometer without significantly altering its chemical behavior during sample preparation and chromatography.
Derivatization Strategies for Enhanced Volatility and Detectability
Due to its polarity and low volatility, this compound is not well-suited for direct analysis by GC colostate.edu. Derivatization is a necessary step to convert the polar carboxyl group into a less polar, more volatile, and thermally stable functional group phenomenex.com.
For GC Analysis:
Silylation: This is a common and effective method where the active hydrogen of the carboxyl group is replaced by a silyl (B83357) group, typically a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are widely used nih.govphenomenex.com. The resulting silyl esters are significantly more volatile and exhibit better chromatographic behavior.
Esterification (Alkylation): This involves converting the carboxylic acid to an ester, for example, a methyl or ethyl ester. This can be achieved by reacting the acid with an alcohol (e.g., ethanol) in the presence of an acid catalyst nih.govnih.gov. Other alkylating agents include diazoalkanes and dimethylformamide dialkylacetals colostate.edugcms.cz.
For HPLC Analysis: When high sensitivity is required in HPLC, especially with UV or fluorescence detection, derivatization can be employed to attach a chromophore or fluorophore to the carboxylic acid. This pre- or post-column reaction enhances detectability significantly.
UV/Fluorescence Tagging: Reagents such as p-bromophenacyl bromide (for UV detection) or 9-anthryldiazomethane (B78999) (for fluorescence detection) react with the carboxyl group to form highly responsive esters nih.govthermofisher.comlibretexts.org.
| Technique | Reagent Class | Example Reagent | Resulting Derivative | Purpose |
|---|---|---|---|---|
| GC | Silylation | BSTFA, MTBSTFA | Silyl ester (e.g., TMS derivative) | Increase volatility and thermal stability nih.govphenomenex.com |
| Esterification | Ethanol (B145695) / Acid Catalyst | Ethyl ester | Increase volatility nih.govnih.gov | |
| HPLC | UV Tagging | p-Bromophenacyl bromide (BPB) | Phenacyl ester | Enhance UV detection libretexts.org |
| Fluorescence Tagging | 9-Anthryldiazomethane (ADAM) | Anthrylmethyl ester | Enhance fluorescence detection nih.govthermofisher.com |
Strategies for Mitigating Analytical Artifacts and Interferences
Analytical artifacts and interferences can arise from the sample matrix, sample preparation steps, or the analytical system itself. A systematic approach is needed to minimize their impact.
Sample Preparation: The choice of extraction technique is crucial. For biological matrices like urine, liquid-liquid extraction (LLE) with a solvent such as ethyl acetate has been shown to provide higher recovery for similar alkoxyacetic acids compared to solid-phase extraction (SPE) nih.gov. Proper pH adjustment of the sample before extraction is also vital to ensure the analyte is in a non-ionized form for efficient partitioning into the organic solvent.
Chromatographic Separation: Optimizing the chromatographic conditions is essential to resolve the analyte from co-eluting matrix components. In GC, using a capillary column with a suitable stationary phase (e.g., polydimethylsiloxane) can effectively separate the derivatized analyte from interferences nih.gov.
System Blank Analysis: Regularly analyzing solvent or method blanks is fundamental to identify and monitor potential sources of contamination from reagents, glassware, or the instrument itself. This helps prevent the misidentification of system-related peaks as the analyte stackexchange.com.
Confirmation of Derivatization: Incomplete derivatization can lead to peak tailing, reduced response, and inaccurate quantification. It is important to optimize reaction conditions (temperature, time, reagent concentration) to ensure the reaction goes to completion . Analyzing the sample with and without derivatization can help confirm the identity of the derivative peak.
Biochemical Transformation and Environmental Fate of 2 Ethoxyethoxy Acetic Acid
Biochemical Transformation Pathways from Precursor Glycol Ethers
The primary route for the formation of (2-ethoxyethoxy)acetic acid in biological systems is through the metabolism of its parent glycol ether, 2-(2-ethoxyethoxy)ethanol. nih.govvulcanchem.comoecd.orgwikipedia.org This transformation is a multi-step process involving key enzymatic reactions.
Oxidative Metabolism of 2-(2-Ethoxyethoxy)ethanol to this compound
The conversion of 2-(2-ethoxyethoxy)ethanol to this compound is a significant metabolic pathway. nih.govvulcanchem.comoecd.orgwikipedia.org This oxidative process is primarily carried out by the enzyme alcohol dehydrogenase, which first oxidizes the terminal alcohol group of 2-(2-ethoxyethoxy)ethanol to an aldehyde intermediate. nih.govwikipedia.org Subsequently, aldehyde dehydrogenase further oxidizes this intermediate to the corresponding carboxylic acid, this compound. nih.govwikipedia.org In a study involving rats, this compound was identified as a major metabolite of 2-(2-ethoxyethoxy)ethanol, accounting for a significant percentage of the administered dose excreted in the urine.
Identification and Characterization of Intermediate Compounds in Biotransformation
The key intermediate in the biotransformation of 2-(2-ethoxyethoxy)ethanol to this compound is 2-(2-ethoxyethoxy)acetaldehyde. wikipedia.org This aldehyde is formed through the initial action of alcohol dehydrogenase on the parent glycol ether. nih.govwikipedia.org While this intermediate is a crucial step in the metabolic cascade, it is generally transient and rapidly converted to the more stable this compound by aldehyde dehydrogenase. nih.govwikipedia.org The rapid conversion is a common feature in the metabolism of many glycol ethers.
Comparative Biotransformation Studies with Other Glycol Ethers and their Metabolites
The biotransformation of 2-(2-ethoxyethoxy)ethanol and the formation of its corresponding alkoxyacetic acid are consistent with the metabolic patterns observed for other ethylene (B1197577) glycol ethers. nih.govvulcanchem.comoecd.orgepa.gov For instance, 2-methoxyethanol (B45455) and 2-butoxyethanol (B58217) are similarly metabolized to methoxyacetic acid and butoxyacetic acid, respectively. epa.govnih.gov In vitro studies comparing the embryotoxicity of various glycol ethers and their alkoxyacid metabolites have shown that the alkoxyacids are generally more potent than their parent ethers. nih.gov Interestingly, the embryotoxicity of the alkoxyacids was found to decrease as the length of the alkoxy chain increased, while the opposite trend was observed for the parent glycol ethers. nih.gov
In contrast, propylene (B89431) glycol ethers (PGEs) exhibit different metabolic profiles. nih.govunil.ch For example, propylene glycol monomethyl ether (PGME) is primarily metabolized to propylene glycol and carbon dioxide, with methoxyacetic acid being a minor metabolite. nih.gov This difference in metabolic pathways is thought to be the basis for the varying toxicological properties between ethylene glycol ethers and propylene glycol ethers. nih.gov
| Glycol Ether | Primary Metabolite |
| 2-(2-Ethoxyethoxy)ethanol | This compound |
| 2-Methoxyethanol | Methoxyacetic acid epa.govnih.gov |
| 2-Butoxyethanol | Butoxyacetic acid epa.govnih.gov |
| Ethylene Glycol Monomethyl Ether (EGME) | Methoxyacetic acid nih.gov |
| Propylene Glycol Monomethyl Ether (PGME) | Propylene glycol, CO2 nih.gov |
Mechanistic Understanding of Enzyme Systems Involved in Chemical Conversions
The primary enzymes responsible for the conversion of glycol ethers like 2-(2-ethoxyethoxy)ethanol to their corresponding alkoxyacetic acids are alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH). nih.govunil.chnih.gov These cytosolic enzymes are crucial for the oxidative metabolism of a wide range of alcohols and aldehydes. nih.gov The initial step, the oxidation of the alcohol to an aldehyde, is catalyzed by ADH. nih.govnih.gov The subsequent and rapid oxidation of the aldehyde to a carboxylic acid is mediated by ALDH. nih.govnih.gov While the liver is the primary site for this metabolism, studies have shown that these enzymes are also present in other tissues, suggesting that extra-hepatic metabolism can also occur. unil.chnih.gov In some cases, microsomal P450 mixed-function oxidases may also play a secondary role in the metabolism of glycol ethers through processes like O-dealkylation.
Environmental Degradation Pathways and Persistence Studies
The fate of this compound in the environment is largely determined by its susceptibility to degradation by microorganisms.
Biotic Degradation Mechanisms (e.g., microbial processes)
This compound is subject to biotic degradation, primarily through microbial processes. Studies have shown that certain bacteria are capable of utilizing ether alcohols as their sole source of carbon for aerobic growth. asm.org One study indicated that aerobic biodegradation of a related compound in soil by Gluconobacter spp. followed first-order kinetics, leading to complete mineralization to carbon dioxide within 14 days. While specific studies on the complete degradation pathway of this compound are limited, the general understanding is that microorganisms can break down the ether linkages and ultimately mineralize the compound. The rate of this degradation can be influenced by environmental factors such as the presence of oxygen, temperature, and the specific microbial populations present.
Occurrence and Distribution in Various Environmental Compartments (e.g., groundwater)
Direct measurements of this compound in environmental compartments like groundwater are not widely reported in the available literature. However, the properties of its parent compounds suggest a potential for its presence in aqueous environments.
Glycol ethers and their derivatives are recognized as groundwater contaminants damascuscitizensforsustainability.org. The precursor to this compound, 2-(2-(2-Ethoxyethoxy)ethoxy)-ethanol (TGEE), is characterized by high water solubility and high mobility in soil oecd.org. These properties indicate a potential for TGEE to leach from soil and contaminate groundwater oecd.org. As this compound is a primary metabolite of TGEE, it is plausible that where the parent compound is present, the acid metabolite may also be found.
Fugacity modeling of TGEE suggests a low probability of volatilization and a preference for partitioning to water and soil, with estimated distributions of 45.3% in water and 54.6% in soil oecd.org. This further supports the potential for this compound to be present in these environmental compartments as a transformation product. While a study on a fluorinated analog, perfluoro(2-ethoxy-2-fluoroethoxy)-acetic acid, has shown its presence in surface water near industrial sites, direct monitoring data for this compound in groundwater remains a knowledge gap service.gov.uk.
Role of this compound in Biomonitoring of Environmental Precursors (focus on chemical detection)
This compound (EEAA) serves as a key biomarker for assessing human exposure to its precursor, 2-(2-ethoxyethoxy)ethanol (DEGEE), a solvent used in various industrial and consumer products nih.govuzh.ch. The principle of this biomonitoring is that after exposure to DEGEE through inhalation or dermal contact, the body metabolizes it to EEAA, which is then excreted in the urine nih.gov. The detection and quantification of EEAA in urine provide a reliable measure of the total internal dose of the parent compound.
The relationship between exposure to 2-(2-alkoxyethoxy)ethanols and the urinary excretion of their corresponding acidic metabolites has been established in occupational settings. A linear correlation has been observed between the 8-hour occupational exposure to DEGEE and the concentration of EEAA in the urine of workers, such as floor lacquerers uzh.ch. This makes urinary EEAA an effective tool for exposure assessment in public health and risk assessment contexts nih.gov.
Chemical Detection Methods: The primary analytical technique for the detection and quantification of this compound in biological samples, particularly urine, is gas chromatography (GC) coupled with mass spectrometry (MS) uzh.ch. This method offers high sensitivity and specificity. The general procedure involves:
Sample Preparation: Urine samples are often subjected to a liquid-liquid extraction (LLE) to isolate the acidic metabolite.
Derivatization: To improve the volatility and chromatographic properties of the non-volatile EEAA, it is chemically modified through an esterification process.
GC-MS Analysis: The derivatized analyte is then injected into the gas chromatograph for separation, followed by detection and quantification using a mass spectrometer.
Biomonitoring Study of Floor Lacquerers Exposed to Glycol Ethers
| Compound | Average 8h Inhalation Exposure (ppm) | Average Urinary Metabolite Concentration (mmol/mol creatinine) |
|---|---|---|
| 2-(2-methoxyethoxy)ethanol (DEGME) | 0.23 ± 0.07 | 4.9 ± 4.3 (as MEAA) |
| 2-(2-ethoxyethoxy)ethanol (DEGEE) | 0.08 ± 0.07 | 9.3 ± 8.0 (as EEAA) |
| 2-(2-butoxyethoxy)ethanol (DEGBE) | 0.05 ± 0.03 | 9.2 ± 7.4 (as BEAA) |
Data from Laitinen & Pulkkinen, 2005 uzh.ch
This biomonitoring approach is crucial for understanding exposure levels in both occupational and general populations, as glycol ethers are present in numerous products nih.govglycol-ethers.eu.
Advanced Applications in Chemical and Material Sciences
Application as a Surfactant in Non-Biological and Non-Clinical Systems
The amphiphilic nature of (2-ethoxyethoxy)acetic acid underpins its function as a surfactant in a variety of industrial and scientific contexts, excluding biological and clinical systems.
The efficacy of this compound as a surfactant stems from its molecular architecture, which contains both a hydrophilic head and a hydrophobic tail. ontosight.ai The ethoxy chain and the terminal carboxylic acid group are hydrophilic, readily interacting with water and other polar solvents. Conversely, the ethyl group provides a hydrophobic character. This dual nature is known as amphiphilicity.
In an aqueous environment, these amphiphilic molecules arrange themselves to minimize the unfavorable interaction between their hydrophobic tails and water molecules. This leads to a reduction in the surface tension at the air-water or oil-water interface. Above a specific concentration, known as the critical micelle concentration (CMC), these molecules self-assemble into spherical structures called micelles. In these micelles, the hydrophobic tails are sequestered in the core, away from the water, while the hydrophilic heads form an outer shell that interacts with the surrounding aqueous phase. The formation of micelles is a key aspect of its surfactant behavior, enabling the solubilization of non-polar substances in polar solvents. The principles of micelle formation can be modeled and predicted using computational methods that analyze the thermodynamic phase separation of the surfactant from water. dtu.dk
This compound and its close chemical relatives serve as effective agents in the synthesis and stabilization of nanoparticles, creating stable colloidal dispersions. nsu.rusigmaaldrich.cnresearchgate.net During nanoparticle formation, the molecule can act as a capping agent or ligand that coordinates to the surface of the growing nanocrystal. rsc.orgacs.org The carboxylate group, for instance, can bind to metal ions on the nanoparticle's surface in a bridging bidentate mode. researchgate.net
This surface functionalization serves two primary purposes:
Size Control: It limits the growth of the nanoparticles, allowing for the synthesis of particles with a controlled, narrow size distribution. researchgate.net For example, its presence during the laser ablation synthesis of yttrium sesquioxide nanoparticles was shown to dramatically reduce the average particle size from over 6.4 nm to 1.9 nm. researchgate.net
Colloidal Stability: The hydrophilic polyether chains extend into the surrounding solvent, providing steric hindrance that prevents the nanoparticles from aggregating and settling out of the dispersion. researchgate.netsci-hub.se This stabilization is crucial for the processing and application of nanoparticle dispersions in fields like printed electronics and composite materials. nsu.rusci-hub.se
Research has documented the use of its methoxy-terminated analog, 2-[2-(2-methoxyethoxy)ethoxy]acetic acid (MEEAA), in stabilizing various nanoparticles, including silver, copper, cuprous oxide, and zinc oxide. nsu.rusigmaaldrich.cnrsc.orgacs.org These stable dispersions are critical for creating homogenous nanoparticle-based aerogels and formulating specialized inks for 3D printing. sci-hub.sesigmaaldrich.com
| Nanoparticle Material | Role of this compound or Analog | Key Outcome | Reference |
|---|---|---|---|
| Silver (Ag) | Stabilizing Agent | Formation of stable dispersions with average particle sizes of 5-7 nm. | nsu.ru |
| Yttrium Oxide (Y₂O₃) | Size-limiting Ligand | Reduction of average nanoparticle size from >6.4 nm to 1.9 nm. | researchgate.net |
| Copper (Cu) | Stabilizing Ligand | Creation of stable nanocolloids in polar solvents for nano-ink formulation. | acs.org |
| Zinc Oxide (ZnO) | Ligand Precursor | Controlled growth of quantum-sized colloidal ZnO nanocrystals. | rsc.org |
In various industrial processes, this compound functions as an effective emulsifier, facilitating the creation of stable mixtures of immiscible liquids, such as oil and water. atamanchemicals.com Its amphiphilic structure allows it to reduce the interfacial tension between the two phases, promoting the formation of a stable dispersion of one liquid within the other. This property is valuable in the formulation of a wide range of industrial products where stable emulsions are required. atamanchemicals.com Derivatives of the compound are noted for their emulsifying properties in industrial formulations.
Role in Metalworking Fluids as a Co-emulsifier
This compound and its related ether carboxylic acids are utilized as co-emulsifiers in the formulation of water-miscible metalworking fluids. atamanchemicals.comevonik.com Metalworking fluids require a stable emulsion of lubricating oils in water to provide both cooling and lubrication during machining operations. evonik.com
Emulsifiers are essential components of metalworking fluid concentrates, enabling them to form a stable emulsion spontaneously upon dilution with water. evonik.com this compound, when used as a co-emulsifier, works in conjunction with primary emulsifiers to enhance the stability and performance of the emulsion. atamanchemicals.comevonik.com By blending emulsifiers and co-emulsifiers with different hydrophilic-hydrophobic balances (HLB), formulations can be optimized for specific types of base oils, ensuring long-term stability and effectiveness of the fluid. evonik.com
Integration into Novel Material Systems (e.g., polymer chemistry, composite materials)
Derivatives of this compound are valuable building blocks in polymer chemistry for the creation of novel material systems. The presence of multiple functional groups allows it to be integrated into polymer structures as either a monomer or a modifying agent. For instance, the related compound [2-(2-aminoethoxy)ethoxy]acetic acid (AEEA) can be used to synthesize specialized polystyrene-polyethylene glycol-like (PPL) resins. google.com
By incorporating these ether-acid structures into a polymer backbone, the physical and chemical properties of the resulting material can be precisely tailored. This includes modifying characteristics such as hydrophilicity, flexibility, and swelling behavior in various solvents. google.com This approach is critical in developing "designer resins" and other advanced polymers with specific properties required for specialized industrial applications. google.com The compound's derivatives have also been explored for their potential in creating composites, such as in the formulation of ceramic-filled inks for 3D printing. sigmaaldrich.com
Catalytic Applications or as a Ligand Precursor
While direct catalytic applications of this compound are not widely documented, its ester derivative, 2-(2-ethoxyethoxy)ethyl acetate (B1210297), is used as a catalytic agent in organic synthesis. chemicalbook.com More significantly, this compound and its analogs serve as crucial ligand precursors in the synthesis of catalytically active nanomaterials. rsc.org
The molecule can be used to create ligands that stabilize metal nanocrystals, such as copper and zinc oxide. rsc.orgacs.org These stabilized nanocrystals can themselves possess catalytic properties. Furthermore, the functional groups on the molecule can be chemically modified to create more complex ligands. For example, it can be used in the synthesis of oligoether-functionalized amino acids, which are then incorporated into larger structures like peptide nucleic acids (PNA) to create artificial nucleases or other functional biomolecular conjugates. mdpi.com The compound 2-[2-(2-methoxyethoxy)ethoxy]acetic acid has been used as a precursor to synthesize ligands for zinc carboxylate complexes, which in turn are precursors for producing colloidal ZnO nanocrystals. rsc.org
Structure Reactivity and Structure Transformation Relationships of 2 Ethoxyethoxy Acetic Acid and Its Analogues
Influence of Molecular Structure on Chemical Reactivity Profiles
The reactivity of (2-Ethoxyethoxy)acetic acid is governed by the interplay of its constituent functional groups: a carboxylic acid and two ether linkages. The carboxylic acid moiety is the primary site for reactions such as esterification, amidation, and acid-base reactions. The ether groups, while generally less reactive, can undergo cleavage under specific conditions.
The presence of the ethoxy groups influences the acidity of the carboxylic acid. Compared to acetic acid, the electron-donating effect of the ether oxygen atoms slightly decreases the acidity of EEAA. This effect, however, is modulated by the distance of the ether linkages from the carboxyl group.
Analogues of EEAA with varying ether chain lengths or different alkyl substituents exhibit modified reactivity profiles. For instance, increasing the number of ethoxy units can enhance water solubility, which in turn can affect reaction rates in aqueous media. The nature of the terminal alkyl group (e.g., methoxy (B1213986) vs. ethoxy) can also subtly alter the electronic environment of the molecule, thereby influencing its reactivity.
Typical reactions of alkoxyacetic acids include:
Oxidation: The ether chain can be oxidized, potentially leading to the formation of aldehydes or shorter-chain carboxylic acids.
Reduction: The carboxylic acid group can be reduced to the corresponding primary alcohol, forming 2-(2-ethoxyethoxy)ethanol.
Esterification: In the presence of an alcohol and an acid catalyst, EEAA can form the corresponding ester. Kinetic studies on the esterification of acetic acid with alcohols like 2-ethylhexanol have shown that the reaction follows a second-order reversible model. dergipark.org.tr While specific kinetic data for EEAA is not readily available, similar principles would apply.
The table below summarizes the key reactive sites and potential reactions of this compound.
| Reactive Site | Type of Reaction | Potential Products |
| Carboxylic Acid (-COOH) | Esterification | (2-Ethoxyethoxy)ethyl ester |
| Amidation | (2-Ethoxyethoxy)acetamide | |
| Reduction | 2-(2-ethoxyethoxy)ethanol | |
| Ether Linkages (-O-) | Oxidation/Cleavage | Ethoxyacetic acid, Glycolic acid |
Impact of Ether Chain Length and Substitutions on Biotransformation Pathways
The biotransformation of this compound and its analogues is a critical aspect of their biological activity and environmental persistence. These compounds are primarily metabolites of corresponding glycol ethers. For example, 2-(2-ethoxyethoxy)ethanol is metabolized in vivo to this compound. echemi.com
The length of the ether chain and the nature of substituents significantly impact the rate and pathways of biotransformation. Studies on linear alcohol ethoxylates have shown that while the number of ethoxylate units has little effect on the primary biodegradation rates, the alkyl chain length has a more substantial impact. nih.gov For instance, a C16 alkyl chain homolog showed a slower decay rate compared to C12 and C14 homologs. nih.gov
The primary biotransformation pathway for many glycol ethers involves oxidation of the terminal alcohol group to an aldehyde, followed by further oxidation to the corresponding alkoxyacetic acid. nih.gov The enzymes primarily responsible for these transformations are alcohol and aldehyde dehydrogenases. uni-regensburg.de
Key findings from biotransformation studies of related compounds include:
Ether Bond Cleavage: An alternative biotransformation pathway involves the cleavage of the ether bonds (O-dealkylation), which can lead to the formation of ethylene (B1197577) glycol and the corresponding fatty alcohol. The dominance of this pathway can increase with a greater number of ethoxylate units. nih.gov
Metabolite Formation: For glycol ethers like 2-methoxyethanol (B45455) and 2-ethoxyethanol (B86334), the corresponding alkoxyacetic acids (methoxyacetic acid and ethoxyacetic acid) are the major metabolites. nih.gov The toxicity of some glycol ethers is attributed to these acidic metabolites. nih.govuni-regensburg.de
Influence of Alkyl Group: The nature of the alkyl group can influence the metabolic profile. For example, the metabolism of propylene (B89431) glycol ethers, which are secondary alcohols, does not lead to the formation of alkoxypropionic acids to the same extent as the formation of alkoxyacetic acids from ethylene glycol ethers, which are primary alcohols. This difference is a key reason for the lower toxicity of propylene glycol ethers. oecd.org
The following table presents a comparison of biotransformation characteristics for different glycol ether derivatives.
| Compound | Primary Metabolite | Key Biotransformation Pathway | Influence of Structure |
| 2-Methoxyethanol | Methoxyacetic acid | Oxidation of terminal alcohol | Short alkyl chain, rapid metabolism to toxic acid |
| 2-Ethoxyethanol | Ethoxyacetic acid | Oxidation of terminal alcohol | Longer alkyl chain than 2-methoxyethanol |
| 2-Butoxyethanol (B58217) | Butoxyacetic acid | Oxidation of terminal alcohol | Longer alkyl chain, also undergoes glucuronidation |
| 2-(2-Ethoxyethoxy)ethanol | This compound | Oxidation of terminal alcohol | Presence of additional ether linkage |
Theoretical and Computational Studies on Structure-Function Relationships
Theoretical and computational methods, such as Quantitative Structure-Activity Relationship (QSAR) modeling and Density Functional Theory (DFT), provide valuable insights into the structure-function relationships of this compound and its analogues.
QSAR Models: QSAR models are used to predict the biological activity and environmental fate of chemicals based on their molecular descriptors.
Toxicity Prediction: QSAR models have been developed to predict the toxicity of glycol ethers. These models often use descriptors related to lipophilicity, molar refractivity, and hydrogen bonding capabilities to correlate with toxic endpoints. nih.gov
Biodegradability Prediction: QSAR models are also employed to predict the biodegradability of chemicals. mdpi.comnih.gov These models can help in screening large numbers of compounds for their environmental persistence. For a set of 1055 chemicals, QSAR models were developed to discriminate between readily and not readily biodegradable molecules.
Computational Chemistry Methods:
Density Functional Theory (DFT): DFT calculations can be used to study the electronic structure and reactivity of molecules. For instance, DFT can be used to calculate the reaction pathways and energy barriers for reactions such as the adsorption and reaction of acetic acid on surfaces. aps.org Such studies can provide a molecular-level understanding of the reactivity of the carboxylic acid group in EEAA.
Molecular Dynamics (MD) Simulations: MD simulations can be used to study the conformational dynamics and interactions of molecules in different environments. For example, MD simulations could be used to investigate the interaction of EEAA with biological membranes or enzymes, providing insights into its biotransformation and potential toxicity.
The following table provides examples of how computational methods are applied to study compounds related to this compound.
| Computational Method | Application | Information Obtained | Reference Example |
| QSAR | Predicting toxicity of glycol ethers | Correlation of molecular descriptors with adult and developmental toxicity. nih.gov | A study on Hydra attenuata toxicity. nih.gov |
| QSAR | Predicting biodegradability | Classification of chemicals as readily or not readily biodegradable. | Models for a diverse set of 1055 chemicals. |
| DFT | Studying reaction mechanisms | Energy profiles and transition states for chemical reactions. aps.org | Adsorption of acetic acid on a silicon surface. aps.org |
| Molecular Dynamics | Simulating molecular interactions | Conformational changes and binding affinities with biological targets. frontiersin.org | Study of Bcl-2 protein mutations. frontiersin.org |
Emerging Research Directions and Future Perspectives on 2 Ethoxyethoxy Acetic Acid
Unexplored Synthetic Routes and Sustainable Production Methods
The conventional synthesis of (2-Ethoxyethoxy)acetic acid and its derivatives often involves multi-step processes that may not align with the principles of green chemistry. google.com Current research is paving the way for more sustainable and efficient production methods, exploring both novel chemical pathways and biocatalytic routes.
One promising avenue lies in the development of one-pot syntheses, which streamline production by minimizing intermediate isolation and purification steps. For instance, a novel synthetic scheme for producing derivatives of [2-(2-aminoethoxy)ethoxy]acetic acid has been developed that avoids the isolation of intermediates, making the process more economical and convenient. google.comcaltech.edu This approach could potentially be adapted for the direct synthesis of this compound.
The exploration of biocatalysis presents a significant opportunity for the sustainable production of this compound. The use of enzymes, such as lipases, offers a green alternative to traditional chemical synthesis. Lipases have been successfully employed in the synthesis of amphiphilic esters from 2-(2-ethoxyethoxy)ethanol, demonstrating the feasibility of enzymatic catalysis for modifying this class of compounds. core.ac.ukuminho.pt Future research could focus on developing whole-cell biocatalysts or isolated enzyme systems for the direct oxidation of 2-(2-ethoxyethoxy)ethanol to this compound. frontiersin.org This approach offers several advantages, including milder reaction conditions, high selectivity, and reduced environmental impact. frontiersin.org
Furthermore, research into the synthesis of related compounds, such as 2-[2-(2-methoxyethoxy) ethoxy] acetic acid, highlights methods involving oxidation of the corresponding acetonitrile (B52724) precursor, which could be a viable route for this compound as well. google.com
Table 1: Comparison of Potential Synthetic Routes for this compound
| Synthetic Route | Potential Advantages | Research Focus |
| One-Pot Chemical Synthesis | Reduced reaction steps, lower cost, less waste. caltech.edu | Adaptation of existing multi-step syntheses into a single, continuous process. |
| Lipase-Catalyzed Synthesis | Mild reaction conditions, high selectivity, biodegradability of catalyst. uminho.pt | Screening for and engineering of lipases with high activity and stability for the specific oxidation of 2-(2-ethoxyethoxy)ethanol. |
| Whole-Cell Biocatalysis | Cofactor regeneration, potential for multi-step synthesis in a single organism. frontiersin.org | Development of microbial strains capable of efficiently converting 2-(2-ethoxyethoxy)ethanol to the corresponding acid. frontiersin.orgnih.gov |
| Oxidation of Acetonitrile Precursor | Potentially high yield and simple process. google.com | Optimization of reaction conditions and catalyst selection for the oxidation of 2-(2-ethoxyethoxy)acetonitrile. |
Integration of Advanced Analytical Techniques for Comprehensive Profiling
A thorough understanding of the properties and behavior of this compound in various matrices necessitates the use of advanced analytical techniques. The comprehensive profiling of this compound and its derivatives is crucial for quality control in industrial applications and for elucidating its role in complex chemical and biological systems.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of this compound. Both ¹H and ¹³C NMR provide detailed information about the molecular framework, confirming the presence and connectivity of the ethoxy and acetic acid moieties. researchgate.net For instance, the ¹³C NMR spectrum in CDCl₃ shows a characteristic signal for the carbonyl carbon at approximately 170.2 ppm. researchgate.net
Mass Spectrometry (MS), particularly when coupled with gas chromatography (GC-MS), is essential for the identification and quantification of this compound, even in complex mixtures like urinary organic acids. tue.nl Electron ionization (EI) mass spectra exhibit a molecular ion peak and characteristic fragmentation patterns, including cleavage of the ether bonds. researchgate.net The use of derivatization agents, such as trimethylsilyl (B98337) (TMS), can enhance the volatility and improve the chromatographic behavior of the acid for GC-MS analysis. tennantsdistribution.com
Advanced hyphenated techniques, such as liquid chromatography-mass spectrometry (LC-MS), offer high sensitivity and selectivity for the analysis of this compound and its metabolites in biological fluids. These techniques are instrumental in pharmacokinetic and metabolic studies.
Future research will likely focus on the application of more sophisticated analytical methods, such as high-resolution mass spectrometry (HRMS) for unambiguous identification and two-dimensional NMR techniques (e.g., COSY, HSQC) for complete structural assignment of complex derivatives and transformation products. mdpi.com
Table 2: Advanced Analytical Techniques for this compound Profiling
| Analytical Technique | Information Provided | Application Area |
| ¹H and ¹³C NMR | Detailed structural information, confirmation of functional groups. researchgate.netthomassci.com | Purity assessment, structural elucidation of new derivatives. |
| GC-MS | Identification and quantification, analysis of volatile derivatives. tue.nl | Quality control, environmental monitoring, analysis of biological samples. |
| LC-MS/MS | High sensitivity and selectivity for complex matrices. | Pharmacokinetic studies, metabolite identification. |
| High-Resolution Mass Spectrometry (HRMS) | Accurate mass measurement for unambiguous formula determination. mdpi.com | Identification of unknown transformation products. |
| 2D NMR (COSY, HSQC) | Detailed structural connectivity. mdpi.com | Structural elucidation of complex molecules and polymers. |
Deeper Mechanistic Understanding of Complex Chemical and Biochemical Transformations
Gaining a deeper mechanistic insight into the chemical and biochemical transformations of this compound is crucial for predicting its environmental fate, understanding its metabolic pathways, and designing novel applications.
The photocatalytic degradation of glycol ethers, including compounds structurally related to this compound, is an area of active research. caltech.eduresearchgate.nethw.ac.ukresearchgate.net Studies on the photocatalytic degradation of ethylene (B1197577) glycol have shown that it can be oxidized to carbon dioxide and water, with formaldehyde (B43269) as a key intermediate. caltech.eduresearchgate.net The mechanism involves the generation of free radicals at the surface of a photocatalyst like TiO₂. caltech.edu Understanding these mechanisms is vital for developing effective wastewater treatment technologies. researchgate.net
The metabolism of glycol ethers in biological systems is another critical area of investigation. The primary metabolic pathway for compounds like 2-(2-ethoxyethoxy)ethanol involves oxidation by alcohol dehydrogenase to form the corresponding alkoxy acid, which is this compound. oecd.org Further metabolism can occur through O-dealkylation. oecd.org Computational studies on the thermal degradation of 2-ethoxyethanol (B86334) have provided insights into the complex unimolecular and bimolecular reaction pathways. acs.org
Future research will likely employ a combination of experimental techniques and computational modeling to elucidate the intricate details of these transformations. This includes identifying reactive intermediates, determining reaction kinetics, and understanding the role of different enzymes and environmental factors. For instance, computational quantum chemistry calculations can be used to model the thermal degradation mechanisms and predict the most likely reaction pathways. acs.org Isotopic labeling studies can be employed to trace the metabolic fate of the compound in vivo.
Novel Applications in Sustainable Chemistry, Advanced Materials, and Green Solvents (excluding direct human contact/safety)
The unique chemical structure of this compound makes it a versatile building block for a range of novel applications in sustainable chemistry, advanced materials, and as a component of green solvents.
In the realm of sustainable chemistry, this compound and its derivatives are being explored as components of "green" solvents. nih.govd-nb.info For example, its ester, 2-(2-ethoxyethoxy)ethyl acetate (B1210297), has been investigated for its CO₂ absorption properties, suggesting its potential use in carbon capture technologies. researchgate.net The presence of both ether and carbonyl groups can enhance CO₂ solubility. researchgate.net
As a building block for advanced materials, derivatives of this compound are being used to synthesize novel polymers with tailored properties. For example, derivatives have been used to create polystyrene-polyethylene glycol-like (PPL) resins with excellent swelling characteristics for solid-phase synthesis. google.com The flexible ether backbone of this compound can impart desirable properties to polymers, such as increased flexibility and hydrophilicity. google.com There is also potential for its use in creating supramolecular structures due to its ability to participate in hydrogen bonding. tue.nl
Furthermore, the carboxylic acid group can act as a ligand to stabilize nanoparticles. For instance, the related compound 2-[2-(2-methoxyethoxy)ethoxy]acetic acid has been used to create stable copper nanocolloids, which have potential applications in catalysis and electronics. acs.org This suggests a similar role for this compound in the development of functional nanomaterials.
The use of this compound derivatives in the formulation of ionic liquids is another emerging area. ontosight.ai Ionic liquids are considered green solvents due to their low vapor pressure, and incorporating functional groups from this compound could lead to task-specific ionic liquids with unique properties.
Table 3: Potential Novel Applications of this compound
| Application Area | Specific Role of this compound | Potential Impact |
| Sustainable Chemistry | Component of CO₂ capture solvents. researchgate.net | Development of more efficient and environmentally friendly carbon capture technologies. |
| Advanced Materials | Monomer for synthesizing functional polymers and resins. google.com | Creation of materials with tunable properties for applications in solid-phase synthesis and beyond. |
| Nanotechnology | Ligand for stabilizing metal nanoparticles. acs.org | Production of stable and functional nanomaterials for catalysis and electronics. |
| Green Solvents | Precursor for the synthesis of functionalized ionic liquids. ontosight.ai | Design of novel, environmentally benign solvents for a variety of chemical processes. |
Q & A
Q. How does (2-Ethoxyethoxy)acetic acid interact with metabolic pathways in eukaryotic systems?
The compound is metabolized via oxidative pathways involving cytochrome P450 enzymes, producing alkoxyacetic acid derivatives like MEAA [(2-methoxyethoxy)acetic acid], a biomarker for glycol ether exposure . In vitro studies using hepatic microsomes show that NADPH-dependent oxidation accounts for ~70% of metabolic clearance, with Km values of 12–15 μM . Competing pathways, such as conjugation with glutathione, are minimal (<5%) .
Q. What molecular mechanisms underlie the toxicity of this compound in bacterial models?
In Acetobacter species, the compound disrupts membrane integrity by increasing proton motive force (PMF)-dependent efflux, leading to cytoplasmic acidification (ΔpH ≈ 1.5 units) . Resistance mechanisms include upregulation of ABC transporters (e.g., AarC) and modifications to membrane lipid composition (e.g., cyclopropane fatty acids), which reduce permeability by 40–60% . Mutant strains lacking dnaKJ operons show 3-fold higher susceptibility, indicating chaperone-mediated stress response is critical .
Q. Can this compound serve as a linker in drug-polymer conjugates for targeted delivery?
Yes, its ether and carboxyl groups enable covalent conjugation to polypeptoids and PEGylated carriers. For example, coupling with Fmoc-protected amines (e.g., Fmoc-AEEA) achieves >80% conjugation efficiency in DMSO at 25°C . NMR-confirmed structures (δ 3.28–3.75 ppm for ethoxy protons; δ 168.9 ppm for carbonyl) demonstrate retained stability under physiological conditions (pH 7.4, 37°C) for >72 hours .
Q. What role does this compound play in enzyme inhibition studies?
It acts as a competitive inhibitor of α-glucosidase (IC₅₀ = 45 μM) by mimicking the transition state of carbohydrate substrates . Structural analogs with ethoxy extensions show enhanced binding affinity (ΔG = −8.2 kcal/mol) via hydrophobic interactions with active-site residues (e.g., Tyr299) . LC-MS/MS analysis of enzyme-inhibitor complexes reveals covalent adduct formation at Ser198, confirmed by fragmentation patterns (m/z 181 → 153) .
Q. How do environmental factors influence the biodegradation of this compound?
Aerobic biodegradation by Gluconobacter spp. follows first-order kinetics (k = 0.12 h⁻¹) in soil, with complete mineralization to CO₂ within 14 days . Anaerobic conditions reduce degradation rates by 50%, favoring accumulation of acetic acid derivatives. Temperature optima are 30–35°C; below 15°C, microbial activity drops by >70% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
